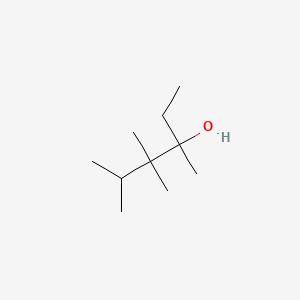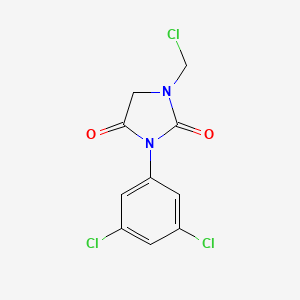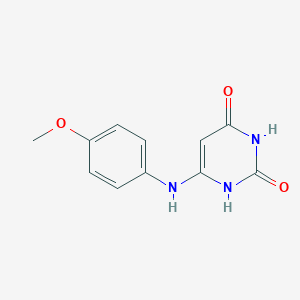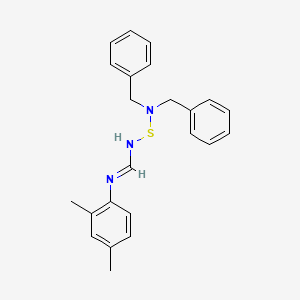
2,2'-(2-Methylpropane-1,1-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Methylpropane-1,1-diyl)diphenol is a synthetic organic compound known for its unique chemical structure and properties. It is a type of bisphenol, which is a class of compounds characterized by two hydroxyphenyl functionalities. This compound is used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)diphenol typically involves the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-(2-Methylpropane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Aplicaciones Científicas De Investigación
2,2’-(2-Methylpropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing into its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of plastics, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,2’-(2-Methylpropane-1,1-diyl)diphenol exerts its effects involves its interaction with various molecular targets. It can bind to hormone receptors, mimicking or blocking the action of natural hormones. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: A well-known compound with similar structure and properties.
Bisphenol S: Another bisphenol with different substituents on the phenyl rings.
Bisphenol F: Similar to bisphenol A but with a different central linking group.
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)diphenol is unique due to its specific substituents and the resulting chemical properties. Its stability and reactivity make it particularly useful in industrial applications, and its potential biological effects are of significant interest in scientific research.
Propiedades
Número CAS |
67897-10-3 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(12-7-3-5-9-14(12)17)13-8-4-6-10-15(13)18/h3-11,16-18H,1-2H3 |
Clave InChI |
GNECNKSOMNJZKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


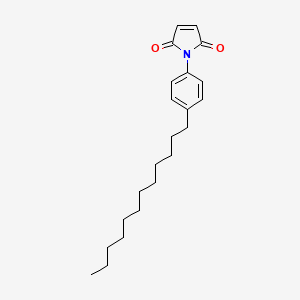
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
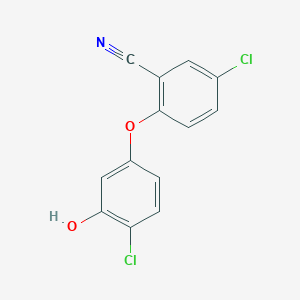

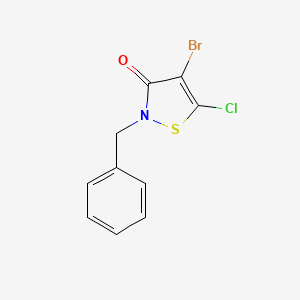
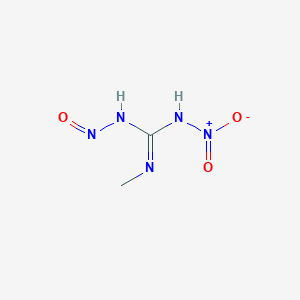
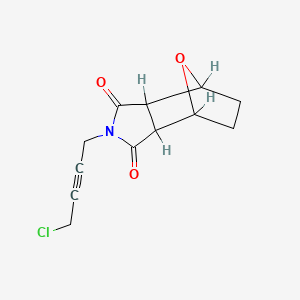
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
